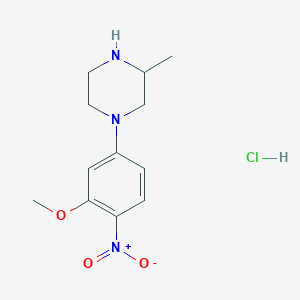

1-(3-Methoxy-4-nitrophenyl)-3-methylpiperazine hydrochloride

Beschreibung

1-(3-Methoxy-4-nitrophenyl)-3-methylpiperazine hydrochloride is a piperazine derivative characterized by a 3-methoxy-4-nitrophenyl group attached to the piperazine ring, with a methyl substituent at the 3-position of the piperazine core. Its molecular formula is C₁₂H₁₆ClN₃O₃, with an average molecular mass of 287.74 g/mol . The compound is typically synthesized via nucleophilic substitution or condensation reactions involving halogenated intermediates and piperazine derivatives under reflux conditions . It is utilized in pharmaceutical and chemical research, particularly in studies exploring kinase inhibitors and serotonin receptor modulators, though its exact biological targets remain under investigation .

Eigenschaften

IUPAC Name |

1-(3-methoxy-4-nitrophenyl)-3-methylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3.ClH/c1-9-8-14(6-5-13-9)10-3-4-11(15(16)17)12(7-10)18-2;/h3-4,7,9,13H,5-6,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLAHBXXDYNHCFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxy-4-nitrophenyl)-3-methylpiperazine hydrochloride typically involves the reaction of 1-(3-Methoxy-4-nitrophenyl)piperazine with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the methylation process. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Methoxy-4-nitrophenyl)-3-methylpiperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

The applications of 1-(3-Methoxy-4-nitrophenyl)-3-methylpiperazine hydrochloride are primarily in scientific research, specifically in chemistry, biology, and medicine. However, comprehensive data tables and well-documented case studies focusing solely on the applications of this specific compound are not available in the provided search results.

Scientific Research Applications

- As a building block in synthesis: 1-(3-Methoxy-4-nitrophenyl)pyrrolidine is used in the synthesis of this compound .

- Development of antimalarial drugs: Piperazine-containing 4(1H)-quinolones, which are structurally related, have been developed for enhanced solubility in the context of antimalarial drug research .

- Research on EGFR-TKIs: Related compounds, such as 1-(4-{3-Methoxy-4-nitrophenyl}piperazine-1-yl)ethan-1-one, are used in the synthesis of probes for selecting patients with NSCLC and predicting the treatment strength of third-generation EGFR-TKIs .

- Activation analysis: While not directly related to the compound, activation analysis, which identifies and measures elements in minute quantities, is important in manufacturing and research projects requiring rigid standards of purity .

Wirkmechanismus

The mechanism of action of 1-(3-Methoxy-4-nitrophenyl)-3-methylpiperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular interactions.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-withdrawing groups (e.g., NO₂, Cl) enhance electrophilicity and metabolic stability but may reduce solubility .

Piperazine Core Modifications

The 3-methylpiperazine moiety is critical for selectivity and metabolic stability in kinase inhibitors. Comparisons with related piperazine derivatives:

Key Observations :

- The 3-methyl group in the target compound likely confers metabolic stability similar to Talmapimod, reducing oxidative deamination .

- Unlike gem-dimethylpiperazines, the single methyl group may limit steric effects, preserving binding to flexible active sites (e.g., serotonin receptors) .

Binding Affinity and Selectivity

- 5-HT1A Receptor : Arylpiperazines with 2-methoxyphenyl groups (e.g., compounds 7 and 9 in ) exhibit submicromolar binding (Ki < 100 nM). The target compound’s 3-methoxy-4-nitrophenyl group may reduce affinity due to steric hindrance from the nitro group .

- Kinase Inhibition: The 3-methylpiperazine core aligns with kinase inhibitors like Talmapimod, but the nitro group may introduce redox-sensitive properties absent in non-nitrated analogs .

Biologische Aktivität

1-(3-Methoxy-4-nitrophenyl)-3-methylpiperazine hydrochloride is a piperazine derivative characterized by the presence of a methoxy and nitro group on the phenyl ring. This compound has garnered attention due to its potential biological activities, particularly in enzyme inhibition and receptor binding assays. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 273.72 g/mol

The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups contributes to its unique reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing downstream signaling pathways.

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Anticancer Activity : Preliminary studies indicate that it may exhibit cytotoxic effects against several cancer cell lines.

- Antimicrobial Properties : Research suggests potential efficacy against certain bacterial strains.

- Neuroprotective Effects : Investigations into its role in neurodegenerative diseases are ongoing.

Case Studies and Research Findings

A review of recent literature reveals several significant findings regarding the biological activity of this compound:

-

Anticancer Studies :

- A study demonstrated that derivatives of piperazine compounds, including this compound, showed promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 and HCT-116 with IC values ranging from 0.19 to 5.13 µM .

- Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells through caspase activation .

- Enzyme Inhibition :

Data Summary

| Biological Activity | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 0.19 | Apoptosis induction |

| Anticancer | HCT-116 | 5.13 | Enzyme inhibition |

| Antimicrobial | Various | TBD | Bacterial inhibition |

Q & A

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | DMF or DCM | Polarity enhances solubility | |

| Temperature | 0–25°C | Minimizes degradation | |

| Coupling agent | EDC·HCl (1.5 eq) + HOBt (1.5 eq) | Reduces racemization | |

| Reaction time | 12–24 hours | Ensures completion |

Q. Table 2: Analytical Benchmarks for Quality Control

| Technique | Target Outcome | Critical Parameters | Reference |

|---|---|---|---|

| HPLC | Purity ≥95% | Column: C18, 5 µm; Mobile phase: MeCN/H2O (70:30) | |

| 1H NMR | Methoxy singlet at 3.8 ppm | Solvent: DMSO-d6 | |

| ESI-MS | [M+H]+ = calculated m/z | Ionization voltage: 70 eV |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.